N-[1-(2-amino-2-oxoethyl)piperidin-4-yl]-2,2-dimethylpropanamide

Catalog No.
S13070667
CAS No.
604752-95-6
M.F
C12H23N3O2
M. Wt
241.33 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-[1-(2-amino-2-oxoethyl)piperidin-4-yl]-2,2-dimet...

CAS Number

604752-95-6

Product Name

N-[1-(2-amino-2-oxoethyl)piperidin-4-yl]-2,2-dimethylpropanamide

IUPAC Name

N-[1-(2-amino-2-oxoethyl)piperidin-4-yl]-2,2-dimethylpropanamide

Molecular Formula

C12H23N3O2

Molecular Weight

241.33 g/mol

InChI

InChI=1S/C12H23N3O2/c1-12(2,3)11(17)14-9-4-6-15(7-5-9)8-10(13)16/h9H,4-8H2,1-3H3,(H2,13,16)(H,14,17)

InChI Key

YEPPQMRENYKKFR-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C(=O)NC1CCN(CC1)CC(=O)N

N-[1-(2-amino-2-oxoethyl)piperidin-4-yl]-2,2-dimethylpropanamide is a synthetic organic compound characterized by its unique piperidine structure, which includes a piperidin-4-yl group attached to a 2-amino-2-oxoethyl moiety. This compound features a dimethylpropanamide functional group, contributing to its potential biological activity. The molecular formula is C12H22N2OC_{12}H_{22}N_{2}O, and its structure allows for various interactions with biological systems, making it a subject of interest in medicinal chemistry.

Typical of amides and piperidines. Key reactions may include:

  • Hydrolysis: Under acidic or basic conditions, the amide bond can be hydrolyzed to yield the corresponding carboxylic acid and amine.
  • N-Alkylation: The nitrogen atom in the piperidine ring can undergo alkylation, leading to various derivatives.
  • Reductive amination: The carbonyl group in the 2-amino-2-oxoethyl moiety can react with amines to form substituted amines.

N-[1-(2-amino-2-oxoethyl)piperidin-4-yl]-2,2-dimethylpropanamide exhibits potential biological activities that may include:

  • Anticancer properties: Similar compounds have shown promise in inhibiting histone deacetylases (HDACs), which are involved in cancer progression.
  • Neuroprotective effects: Piperidine derivatives are often explored for their neuroprotective capabilities, potentially aiding in conditions like Alzheimer's disease.
  • Antimicrobial activity: Some derivatives of this compound may exhibit antimicrobial properties against various pathogens.

The synthesis of N-[1-(2-amino-2-oxoethyl)piperidin-4-yl]-2,2-dimethylpropanamide can be achieved through several methods:

  • Condensation Reaction: The starting materials can be reacted under appropriate conditions (e.g., heat, catalyst) to form the target compound.

    Example:
    Piperidine 2 AminoacetophenoneTarget Compound\text{Piperidine 2 Aminoacetophenone}\rightarrow \text{Target Compound}
  • Reflux Method: A mixture of the piperidine derivative and an appropriate acylating agent can be refluxed in a solvent like ethanol or methanol.
  • One-Pot Synthesis: Utilizing multi-step synthesis in a single reaction vessel to streamline the process and improve yield.

N-[1-(2-amino-2-oxoethyl)piperidin-4-yl]-2,2-dimethylpropanamide has potential applications in:

  • Pharmaceutical Development: As a lead compound for developing new drugs targeting cancer or neurodegenerative diseases.
  • Chemical Research: In studies exploring the structure-activity relationship of piperidine derivatives.

Interaction studies of this compound may involve:

  • Binding Affinity Studies: Assessing how well the compound binds to specific biological targets such as enzymes or receptors.
  • In Vivo Studies: Evaluating the pharmacokinetics and pharmacodynamics in animal models to understand its efficacy and safety profile.

Similar Compounds

Several compounds share structural similarities with N-[1-(2-amino-2-oxoethyl)piperidin-4-yl]-2,2-dimethylpropanamide. These include:

Compound NameStructure/Functional GroupsUnique Properties
N-(4-Piperidinyl)acetamidePiperidine ring with acetamideAnalgesic properties
N-(1-Aminoethyl)piperidinePiperidine with aminoethylPotential antidepressant effects
1-(Piperidinyl)-3-methylbutanamidePiperidine with methylbutanamideAnticancer activity

These compounds are noted for their unique biological activities while sharing the core piperidine structure that characterizes N-[1-(2-amino-2-oxoethyl)piperidin-4-yl]-2,2-dimethylpropanamide. Each compound's distinct substituents contribute to its unique pharmacological profile.

XLogP3

0.5

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

241.17902698 g/mol

Monoisotopic Mass

241.17902698 g/mol

Heavy Atom Count

17

Dates

Last modified: 08-10-2024

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